molecular formula C16H19F3N2O3S B1472103 2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine 4-methylbenzenesulfonate CAS No. 1192356-26-5

2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine 4-methylbenzenesulfonate

Cat. No.: B1472103
CAS No.: 1192356-26-5
M. Wt: 376.4 g/mol
InChI Key: SKKHZOZQIRJMGB-UHFFFAOYSA-N
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Description

2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C16H19F3N2O3S and its molecular weight is 376.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Structure and Properties

  • Crystal Structure Analysis : The asymmetric unit of related compounds like 2-amino-6-methylpyridinium 4-methylbenzenesulfonate reveals amine–imine tautomerism and interesting hydrogen bonding patterns forming chains along the a-axis direction in the crystal structure. This study aids in understanding the molecular geometry and intermolecular interactions in similar compounds (Babu et al., 2014).

Synthetic Applications

  • Synthesis of Bifunctional Oligo-α-aminopyridine Ligands : Research on synthesizing bifunctional oligo-α-aminopyridine ligands and their copper(II) complexes, which are structurally similar to 2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine 4-methylbenzenesulfonate, provides insights into the preparation and characterization of complex molecules for potential applications in coordination chemistry (Hasan et al., 2003).

  • Synthesis of Pyrimidin-2-amines : The synthesis of 4-aryloxy-6-methylpyrimidin-2-amines by reacting 2-amino-6-methylpyrimidin-4-yl 4-methylbenzenesulfonate with phenols demonstrates the versatility of similar compounds in producing derivatives with potential pharmaceutical applications (Erkin et al., 2015).

  • Development of Organometallic Complexes : Studies on the synthesis and characterization of first-row transition metal complexes of novel pentadentate amine/imine ligands provide insights into the development of organometallic complexes that could be analogously applied to this compound related compounds (Schmidt et al., 2011).

Analytical Applications

  • Fragmentation Studies under Electrospray Ionization : Understanding the fragmentation pathway of compounds like 4-aryloxy-6-methylpyrimidin-2-amines under positive electrospray ionization is critical for analytical applications, including mass spectrometry, providing crucial insights into the behavior of similar trifluoromethylpyridin derivatives (Erkin et al., 2015).

Properties

IUPAC Name

4-methylbenzenesulfonic acid;2-[6-(trifluoromethyl)pyridin-2-yl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2.C7H8O3S/c1-8(2,13)6-4-3-5-7(14-6)9(10,11)12;1-6-2-4-7(5-3-6)11(8,9)10/h3-5H,13H2,1-2H3;2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKHZOZQIRJMGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C1=NC(=CC=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Add a solution of p-toluenesulfonic acid monohydrate (3.07 g, 16.1 mmol) in t-butylmethyl ether (25 mL) at 40° C. to a solution of 1-methyl-1-(6-trifluoromethyl-pyridin-2-yl)-ethylamine (3.20 g, 15.7 mmol) in t-butylmethyl ether (15 mL) at 35° C. Allow to cool to ambient temperature, and then add t-butylmethyl ether (10 mL). Stir at ambient temperature for approximately 1 hr. Filter and dry the resulting solid under vacuum at 40° C. to afford the title compound as an off white solid (5.17 g, 88%). 1H NMR (500 MHz, DMSO-d6) δ 8.42 (s, 3H), 8.22 (t, J=8.0 Hz, 1H), 7.98 (d, J=8.0 Hz, 1H), 7.93 (d, J=8.0 Hz, 1H), 7.46 (d, J=8.3 Hz, 2H), 7.10 (d, J=8.3 Hz, 2H), 2.27 (s, 3H), 1.63 (s, 6H).
Quantity
3.07 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine 4-methylbenzenesulfonate
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2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine 4-methylbenzenesulfonate
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2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine 4-methylbenzenesulfonate
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2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine 4-methylbenzenesulfonate
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2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine 4-methylbenzenesulfonate

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